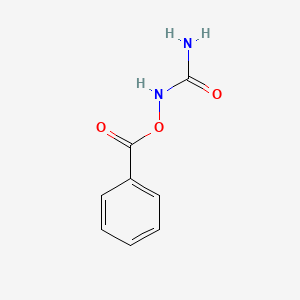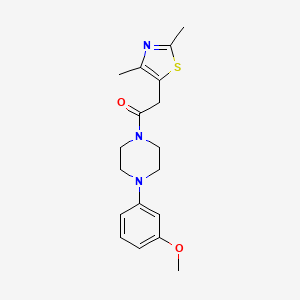![molecular formula C17H15FN4O2 B2688767 2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108328-63-6](/img/structure/B2688767.png)
2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a furylmethyl group, and an amino group. These groups are part of a larger pyrazolo[1,5-a]pyrazin-4(5H)-one ring structure. The presence of these functional groups and the overall structure of the molecule suggest that it could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one ring structure, which is a type of nitrogen-containing heterocyclic compound. Attached to this ring structure are a fluorophenyl group, a furylmethyl group, and an amino group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the amino group might be able to participate in reactions with acids or electrophiles, while the fluorophenyl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the fluorine atom could affect the compound’s polarity and hence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Studies
The compound's framework has been utilized in synthesizing novel derivatives with significant antibacterial properties. Researchers have synthesized a series of compounds to explore their in vitro antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of such molecules in developing new antibacterial agents (Shah & Desai, 2007).
Antitumor Properties
Another area of application involves the synthesis of fluorinated benzothiazoles derived from similar chemical structures, demonstrating potent cytotoxicity in vitro against specific human breast cancer cell lines. This research suggests the compound's relevance in the development of new chemotherapeutic agents (Hutchinson et al., 2001).
Development of Antimicrobial Agents
Research also includes the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones using derivatives of this compound, aiming at evaluating their antimicrobial activity. These studies contribute to the discovery of new antimicrobial agents with potential applications in treating infections (Solankee & Patel, 2004).
Synthesis of Fluoropyrazoles for Medicinal Chemistry
The compound's structure has been employed in developing synthetic strategies for new 3-amino-4-fluoropyrazoles, important as building blocks in medicinal chemistry for further functionalization towards drug development (Surmont et al., 2011).
Exploration of Schiff Bases for Antimicrobial Activity
Moreover, the compound has been a basis for synthesizing novel Schiff bases and evaluating their antimicrobial activity. This research avenue opens potential routes for developing antimicrobial agents based on the structural motif of the compound (Puthran et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-7-(furan-2-ylmethylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-12-5-3-11(4-6-12)14-8-15-17(23)20-10-16(22(15)21-14)19-9-13-2-1-7-24-13/h1-8,16,19H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNBHIZPGLUOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2688684.png)


![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2688691.png)


![N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2688694.png)
![N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2688695.png)

![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)
![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2688701.png)
![1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one](/img/structure/B2688702.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2688704.png)
